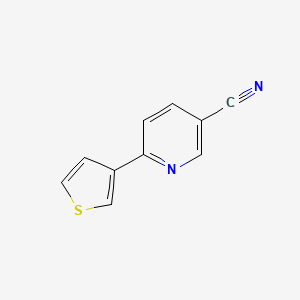

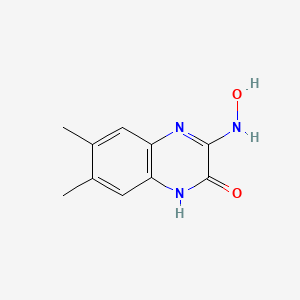

![molecular formula C7H6ClN3 B1320658 6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine CAS No. 28279-50-7](/img/structure/B1320658.png)

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the class of imidazo[4,5-b]pyridines, which are heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential applications in medicinal chemistry and their diverse biological activities.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been explored through different methods. One approach involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine, which undergoes a nucleophilic aromatic substitution (SNAr) with primary amines, followed by in situ nitro group reduction and heteroannulation with aromatic aldehydes in a water-isopropanol (H2O-IPA) medium. This method is considered green and efficient, providing a simple and superior pathway for synthesizing functionalized imidazo[4,5-b]pyridines with minimal purification steps .

Another method described for the synthesis of these compounds is the solid-phase synthesis, which allows for the preparation of trisubstituted imidazo[4,5-b]pyridines. This technique uses 2,4-dichloro-3-nitropyridine reacted with polymer-supported amines, followed by chlorine replacement and imidazole ring closure with aldehydes. This strategy enables the synthesis of derivatives with variable positioning of the pyridine nitrogen atom .

Molecular Structure Analysis

The molecular structure of 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine derivatives is characterized by the presence of a chloro group at the 6-position and a methyl group at the 2-position of the imidazo[4,5-b]pyridine core. The derivatives synthesized in the studies are characterized by various spectroscopic techniques, which confirm the presence of these functional groups and the overall structure of the compounds .

Chemical Reactions Analysis

The chemical reactivity of imidazo[4,5-b]pyridine derivatives is influenced by the presence of substituents on the aromatic ring. The studies have explored the reactivity of these compounds in biological assays, such as antiglycation, antioxidant, and β-glucuronidase inhibition assays. The results indicate that the derivatives exhibit significant biological activities, which are further confirmed by molecular docking studies to understand their interaction with enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine derivatives are determined by their molecular structure. The presence of the chloro and methyl groups contributes to the lipophilicity and potential biological activity of these compounds. The studies have evaluated the biological activities of these derivatives, and some have shown moderate activity against bacteria and fungi. The properties of these compounds are elucidated using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry .

Scientific Research Applications

Chemical and Structural Analysis

Nitration of Imidazo[4,5-b]pyridin-2-one Derivatives : Research demonstrates the nitration process of imidazo[4,5-b]pyridin-2-one derivatives, including 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine. This process results in the formation of nitro compounds that have various scientific applications, particularly in organic synthesis and material science (Smolyar et al., 2007).

Vibrational Spectra and Molecular Structure : Studies on the molecular structure and vibrational energy levels of imidazo[4,5-b]pyridine derivatives, including 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine, provide insights into their chemical properties. This knowledge is crucial for designing compounds with specific characteristics for various scientific applications (Lorenc et al., 2008).

Corrosion Inhibition

- Corrosion Inhibition in Mild Steel : Imidazo[4,5-b]pyridine derivatives have been evaluated as corrosion inhibitors for mild steel. This application is significant in materials science, particularly in protecting metallic surfaces from corrosion in acidic environments (Saady et al., 2021).

Pharmaceutical Applications

Antiviral Activity : Some derivatives of 6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine have been studied for their anti-HBV (Hepatitis B Virus) activity. This research is vital for developing new antiviral agents and understanding the molecular mechanisms of viral inhibition (Gerasi et al., 2020).

Antituberculotic Activity : Certain derivatives of 1H-imidazo[4,5-b]pyridine, including 6-chloro variants, have been synthesized and tested for antituberculotic activity. This research contributes to the search for new treatments for tuberculosis (Bukowski & Janowiec, 1996).

Material Science

- Halogenation Processes : The halogenation of imidazo[4,5-b]pyridin-2-one derivatives, including the chlorination and bromination processes, forms various halogenated compounds. These compounds have potential applications in material science and organic synthesis (Yutilov et al., 2005).

properties

IUPAC Name |

6-chloro-2-methyl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIVLVMOMHEHIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)

![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)

![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)

![Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}tetrahydro-1(2h)-pyrazinecarboxylate](/img/structure/B1320587.png)

![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)

![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B1320599.png)